3-Amino-N-(3-cloro-4-fluorofenil)benzamida

Descripción general

Descripción

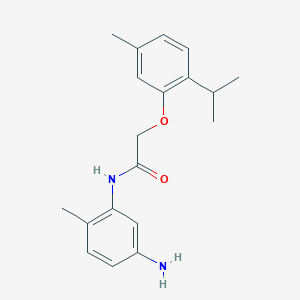

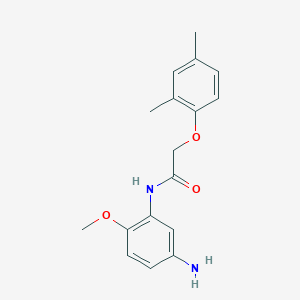

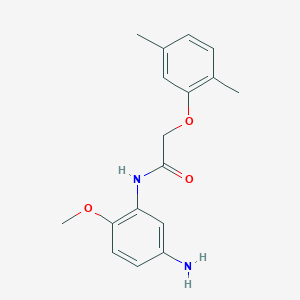

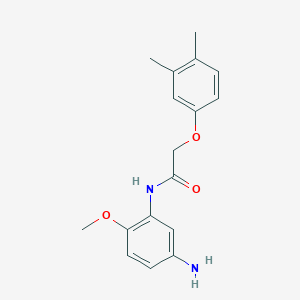

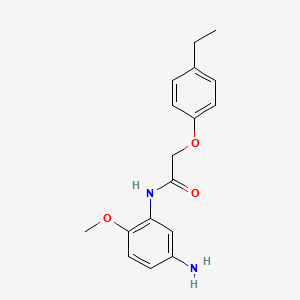

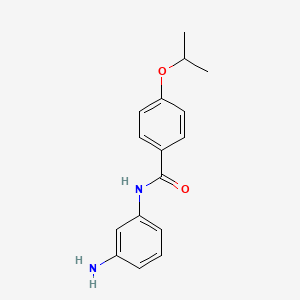

3-Amino-N-(3-chloro-4-fluorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10ClFN2O and a molecular weight of 264.68 .

Molecular Structure Analysis

The molecular structure of 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide consists of a benzamide core with a 3-chloro-4-fluorophenyl group attached to the nitrogen atom .Aplicaciones Científicas De Investigación

Inhibición de la tirosinasa

3-Amino-N-(3-cloro-4-fluorofenil)benzamida: se ha identificado como un posible inhibidor de la tirosinasa, una enzima involucrada en la producción de melanina. Esta aplicación es significativa en el desarrollo de tratamientos para trastornos de la pigmentación de la piel y enfermedades neurodegenerativas como la enfermedad de Parkinson . Se ha demostrado la capacidad del compuesto para inhibir la tirosinasa de Agaricus bisporus, y ciertos análogos muestran valores de IC50 que van desde 0.19 hasta 1.72 μM .

Desarrollo Farmacéutico

La actividad inhibitoria del compuesto sobre la tirosinasa sugiere su utilidad en productos farmacéuticos, particularmente en el diseño de fármacos que se dirigen a las condiciones relacionadas con la sobreproducción de melanina. Sus características estructurales que mejoran la inhibición de la tirosinasa lo convierten en un candidato valioso para un mayor desarrollo de fármacos .

Industria Cosmética

En cosmética, el control de la actividad de la tirosinasa es crucial para controlar el tono de la piel y prevenir la hiperpigmentación. This compound podría utilizarse para formular productos que igualen el tono de la piel y reduzcan la aparición de manchas de la edad .

Modelado Molecular

La estructura del compuesto se ha utilizado en el modelado molecular para comprender sus interacciones con el sitio catalítico de la tirosinasa. Esta investigación puede guiar la síntesis de nuevos compuestos con efectos inhibitorios mejorados .

Química Sintética

La síntesis de This compound implica la incorporación del fragmento 3-cloro-4-fluorofenilo en varios quimiotipos. Este proceso es valioso para crear una gama de compuestos con posibles actividades biológicas .

Química Analítica

Como compuesto estándar con propiedades conocidas, This compound se puede utilizar en química analítica para calibrar instrumentos o validar métodos analíticos .

Safety and Hazards

Mecanismo De Acción

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide’s action are currently unknown. Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .

Análisis Bioquímico

Biochemical Properties

3-Amino-N-(3-chloro-4-fluorophenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it may inhibit the activity of certain kinases, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide may impact the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide exerts its effects through specific binding interactions with biomolecules. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This compound can also activate certain enzymes by stabilizing their active conformations. Furthermore, 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

3-Amino-N-(3-chloro-4-fluorophenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism .

Transport and Distribution

Within cells and tissues, 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Propiedades

IUPAC Name |

3-amino-N-(3-chloro-4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-7-10(4-5-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSRUOQYBJLMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)